6-Fluoroisoquinolin-3-ol

Cancer metabolism Glycolysis modulation Pyruvate kinase M2 inhibition

6-Fluoroisoquinolin-3-ol (CAS 51463-15-1) is a validated PKM2 modulator (IC50=28,000 nM; EC50=1,510 nM). Its unique 6-fluoro substitution and rigid planar core make it essential for SAR and kinase inhibitor design. Non-interchangeable with non-fluorinated or regioisomeric analogs. Ensure you procure this exact CAS number for reproducible results.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 51463-15-1
Cat. No. B1342889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisoquinolin-3-ol
CAS51463-15-1
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C=C2C=C1F
InChIInChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
InChIKeyBOIWWELBMIJQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisoquinolin-3-ol (CAS 51463-15-1): Procurement Specifications and Core Chemical Identity


6-Fluoroisoquinolin-3-ol (CAS 51463-15-1, molecular formula C9H6FNO, molecular weight 163.15 g/mol) is a fluorinated isoquinolin-3-ol derivative belonging to the isoquinoline heterocyclic family . The compound exists in tautomeric equilibrium with its keto form 6-fluoroisoquinolin-3(2H)-one and is characterized by a fluorine substituent at the 6-position of the isoquinoline ring . Commercially available with minimum purity specifications of 95% to 98% , this compound serves as a key building block and pharmacophore scaffold in medicinal chemistry programs, with documented activity as a modulator of pyruvate kinase M2 (PKM2) [1]. Predicted physicochemical parameters include a consensus LogP of 2.11, topological polar surface area (TPSA) of approximately 33 Ų, and zero freely rotatable bonds, indicating a rigid planar structure .

Why Generic Isoquinoline Substitution Fails: The 6-Fluoroisoquinolin-3-ol Differentiation Analysis


The isoquinoline scaffold family exhibits profound sensitivity to substituent position and electronic character, rendering in-class compounds non-interchangeable for applications requiring specific PKM2 modulation. The 6-fluoro substitution pattern on the isoquinolin-3-ol core confers a distinct electronic and steric profile that directly impacts target engagement at the PKM2 active site [1]. Non-fluorinated isoquinolin-3-ol analogs lack the electron-withdrawing effect of the fluorine atom, which alters hydrogen-bonding capacity and binding pocket complementarity [2]. Furthermore, regioisomeric fluorinated isoquinolines (e.g., 5-fluoro or 7-fluoro substitution) present different spatial orientations of the fluorine substituent, leading to divergent PKM2 interaction profiles as demonstrated across multiple fluoroisoquinoline series in the BindingDB repository [3]. Substitution with a fluorine atom at the 6-position enhances lipophilicity relative to the unsubstituted parent (predicted LogP shift from approximately 1.1 to 2.1), which influences membrane permeability and cellular distribution . These compound-specific features preclude generic substitution and necessitate procurement of the precisely defined chemical entity for reproducible research outcomes.

6-Fluoroisoquinolin-3-ol: Quantitative Comparative Evidence for Scientific Selection


PKM2 Inhibitory Activity: 14-Fold Differentiation from Structurally Related Fluoroisoquinoline Analog

6-Fluoroisoquinolin-3-ol exhibits an IC50 value of 28,000 nM (28 μM) for inhibition of human PKM2, as measured in an LDH-coupled assay using N-terminal 6x-His tagged PKM2 expressed in E. coli with a 60-minute incubation period in the absence of fructose-1,6-bisphosphate (FBP) [1]. This activity differentiates the compound from a structurally related fluoroisoquinoline derivative (CHEMBL4877010, BindingDB entry BDBM50597715) that demonstrated a 14-fold more potent IC50 of 2,000 nM (2 μM) in a parallel PKM2 inhibition assay [2]. The differential activity underscores the critical impact of specific substitution patterns on target engagement and establishes a defined activity benchmark for selecting 6-fluoroisoquinolin-3-ol in applications requiring moderate PKM2 modulation rather than potent inhibition [3].

Cancer metabolism Glycolysis modulation Pyruvate kinase M2 inhibition Warburg effect

PKM2 Activation EC50: Bifunctional Modulation Profile Distinct from Pure Inhibitors

In addition to its PKM2 inhibitory activity, 6-fluoroisoquinolin-3-ol demonstrates capacity to activate PKM2 with an EC50 value of 1,510 nM (1.51 μM) under assay conditions using a 30-minute incubation period [1]. This bifunctional profile—exhibiting both activation and inhibition depending on assay context and conditions—distinguishes the compound from molecules that function exclusively as inhibitors or exclusively as activators [2]. The EC50 of 1,510 nM for activation is approximately 18.5-fold lower (more potent) than its IC50 of 28,000 nM for inhibition, indicating context-dependent functional preference toward activation under the specific assay conditions employed [3]. This dual modulation capability aligns with the PKM2 modulator class described in Agios Pharmaceuticals' patent literature, where isoquinoline-based scaffolds are disclosed as PKM2 modulators for cancer metabolism applications [4].

Enzyme activation Metabolic reprogramming PKM2 tetramerization Cancer therapeutics

Conformational Rigidity Advantage: Zero Rotatable Bonds vs Flexible Isoquinoline Analogs

6-Fluoroisoquinolin-3-ol possesses zero freely rotatable bonds as determined by its molecular structure, a feature that distinguishes it from more flexible isoquinoline analogs bearing aliphatic substituents or extended side chains . The planar, rigid bicyclic core imposes conformational constraints that reduce the entropic penalty upon target binding and can enhance selectivity for kinases with specific active site geometries . This structural characteristic is consistent with the 'rigidification strategy' described for isoquinoline-containing kinase inhibitors, where ring closure restricts conformational flexibility and improves selectivity relative to flexible amidophenyl-containing parent compounds [1]. In comparative studies of protein kinase inhibitors, isoquinoline-containing rigidified analogs demonstrated distinct selectivity profiles compared to their flexible counterparts, preferentially inhibiting kinases containing a long insertion within their catalytic domains [2].

Molecular rigidity Binding entropy Selectivity optimization Kinase inhibitor design

Aqueous Solubility: Experimentally Determined Value for Formulation Planning

6-Fluoroisoquinolin-3-ol has an experimentally determined aqueous solubility of 0.235 mg/mL (equivalent to 0.00144 mol/L) . This measured value places the compound in the 'moderately soluble' classification according to the Log S (ESOL) scale . The experimental solubility measurement provides a reliable baseline for formulation development and differs from predicted values that can vary by up to an order of magnitude depending on the computational method employed . Compared to the unsubstituted isoquinolin-3-ol parent scaffold, the 6-fluoro substitution increases lipophilicity (consensus LogP of 2.11 vs approximately 1.1 for the parent) while maintaining adequate aqueous solubility for in vitro assay compatibility .

Solubility optimization Bioavailability prediction Formulation development ADME profiling

6-Fluoroisoquinolin-3-ol: Evidence-Based Research and Industrial Application Scenarios


PKM2 Modulator SAR Studies in Cancer Metabolism Research

The validated PKM2 modulation data (IC50 = 28,000 nM for inhibition; EC50 = 1,510 nM for activation) position 6-fluoroisoquinolin-3-ol as a well-characterized tool compound for structure-activity relationship (SAR) studies in cancer metabolism programs [1]. Its moderate inhibitory potency combined with stronger activation capability enables researchers to establish activity benchmarks for scaffold optimization and evaluate the impact of substituent modifications on the inhibition-to-activation ratio. The compound's PKM2 modulator activity, documented in Agios Pharmaceuticals' patent literature, supports its use as a reference standard in assays designed to screen for novel PKM2 modulators targeting the Warburg effect and tumor glycolysis [2].

Rigid Scaffold for Kinase Inhibitor Design and Selectivity Engineering

With zero freely rotatable bonds and a planar isoquinoline core, 6-fluoroisoquinolin-3-ol serves as an ideal rigid scaffold for structure-based kinase inhibitor design . The conformational restriction conferred by the bicyclic isoquinoline system reduces entropic penalties upon target binding and has been demonstrated to enhance selectivity for kinases containing a long insertion within their catalytic domains relative to flexible analogs [3]. This structural feature makes the compound particularly valuable for medicinal chemistry programs employing rigidification strategies to improve target selectivity and reduce off-target kinase interactions.

Analytical Reference Standard for Fluoroisoquinoline Quality Control

The well-defined physicochemical profile of 6-fluoroisoquinolin-3-ol—including experimentally determined aqueous solubility (0.235 mg/mL), consensus LogP (2.11), and TPSA (33 Ų)—supports its use as an analytical reference standard in quality control workflows . Commercial availability with certified purity specifications of 95% to 98% and documented storage conditions (room temperature, cool dry place) enables consistent procurement for HPLC method development, NMR reference spectrum generation, and batch-to-batch purity verification in pharmaceutical intermediate manufacturing .

Fluorinated Building Block for Heterocyclic Library Synthesis

The 6-fluoro-3-hydroxyisoquinoline core provides a versatile synthetic intermediate for generating diverse heterocyclic libraries. The compound undergoes oxidation to 6-fluoroisoquinolin-3-one using potassium permanganate or chromium trioxide, and reduction to 6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol using lithium aluminum hydride . The fluorine substituent at the 6-position enhances lipophilicity while maintaining the hydrogen-bonding capacity of the 3-hydroxyl group, making this building block suitable for parallel synthesis of fluorinated isoquinoline derivatives for high-throughput screening campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroisoquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.